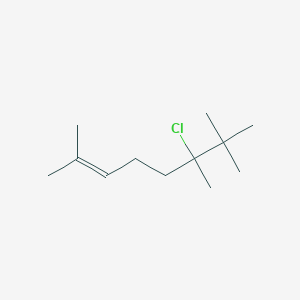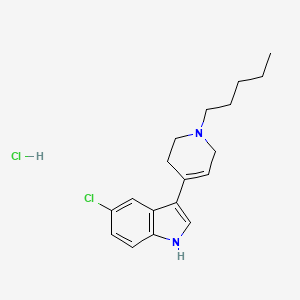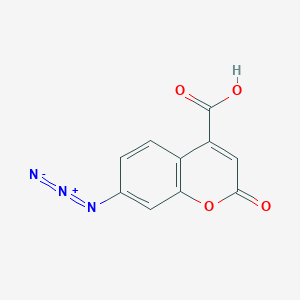
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromones, are a group of compounds characterized by a benzene ring fused to a pyran ring. The azido group at the 7-position and the carboxylic acid group at the 4-position make this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 4-hydroxycoumarin.
Azidation: The hydroxyl group at the 7-position is converted to an azido group using sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photoreactivity.
Wirkmechanismus
The mechanism of action of 7-azido-2-oxo-2H-1-benzopyran-4-carboxylic acid largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the azido group, making it less reactive in click chemistry.
7-Hydroxycoumarin: Contains a hydroxyl group instead of an azido group, leading to different reactivity and applications.
Chromone-2-carboxylic acid: Similar core structure but different functional groups, affecting its chemical behavior and applications.
Uniqueness
7-Azido-2-oxo-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of both the azido and carboxylic acid groups. This combination allows for versatile chemical modifications and applications in various fields, from synthetic chemistry to biological labeling.
Eigenschaften
CAS-Nummer |
85157-18-2 |
|---|---|
Molekularformel |
C10H5N3O4 |
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
7-azido-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5N3O4/c11-13-12-5-1-2-6-7(10(15)16)4-9(14)17-8(6)3-5/h1-4H,(H,15,16) |
InChI-Schlüssel |
BJQWOAMWSQFTBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])OC(=O)C=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


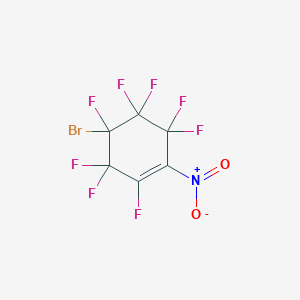
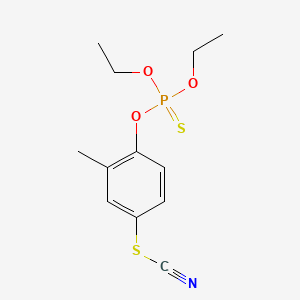
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
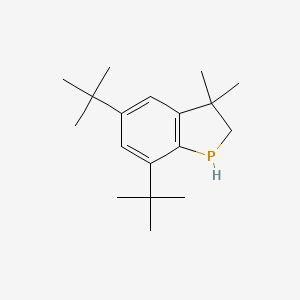
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
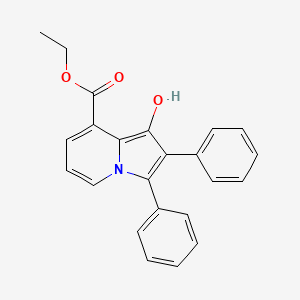
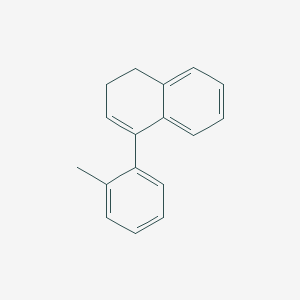
![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
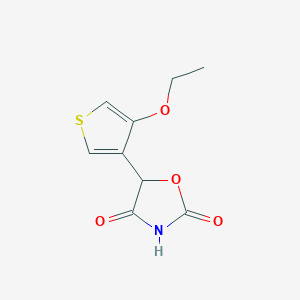
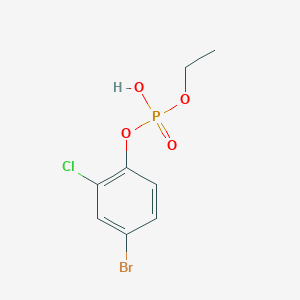
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
